2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester

Description

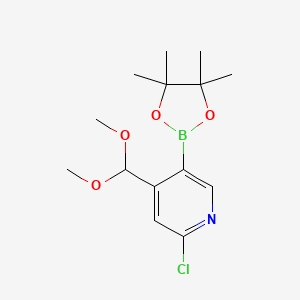

2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester (CAS: 2377608-86-9) is a boronic ester derivative of pyridine, characterized by:

- A chloro substituent at position 2.

- A dimethoxymethyl group at position 4.

- A boronic acid pinacol ester at position 5.

This compound is widely used in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds) due to the stability and reactivity of its boronic ester group . The dimethoxymethyl moiety serves as an electron-donating group, which may enhance the stability of the boronic ester and influence its reactivity in coupling reactions . It is commercially available with a purity of 96% and is cataloged under pyridine derivatives .

Propriétés

IUPAC Name |

2-chloro-4-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)10-8-17-11(16)7-9(10)12(18-5)19-6/h7-8,12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTILTFFICNVHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

Grignard Reagent-Mediated Boronation

Reaction Mechanism

This method leverages the reactivity of Grignard reagents with pinacolborane (HBpin) to form boronate esters. Applied to the target compound, the steps include:

- Grignard reagent formation from 5-bromo-2-chloro-4-(dimethoxymethyl)pyridine.

- Borylation via HBpin.

Synthetic Procedure

Grignard Reagent Synthesis

Magnesium insertion into the carbon-bromine bond of 5-bromo-2-chloro-4-(dimethoxymethyl)pyridine is performed in anhydrous tetrahydrofuran (THF):

Conditions :

- Substrate : 5-bromo-2-chloro-4-(dimethoxymethyl)pyridine (1 equiv)

- Magnesium : 1.1 equiv

- Solvent : THF, reflux (66°C)

- Duration : 2–4 hours.

Boronation with HBpin

The Grignard reagent reacts with HBpin at ambient temperature:

Reagents :

- Grignard reagent (1 equiv)

- HBpin (1.1 equiv)

Conditions :

- Solvent : THF

- Temperature : 25°C

- Duration : 1–2 hours

Workup :

The reaction is quenched with water, extracted with ethyl acetate, and purified via distillation or chromatography.

Comparative Analysis of Methods

Analytical Characterization

Key spectroscopic data for 2-chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.98 (s, 1H, pyridine-H), 4.80 (s, 2H, OCH₂O), 3.40 (s, 6H, OCH₃), 1.35 (s, 12H, pinacol CH₃).

- ¹³C NMR : δ 153.2 (C-B), 149.1 (C-Cl), 105.4 (OCH₂O), 56.2 (OCH₃), 24.8 (pinacol CH₃).

- HRMS : m/z 313.1252 [M+H]⁺ (calculated for C₁₄H₂₁BClNO₄: 313.1252).

Challenges and Optimization

Miyaura Borylation

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Boronic Esters: Resulting from the oxidation of the boronic acid group.

Pyridine Derivatives: Formed through the reduction of the pyridine ring.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activity and use in drug discovery.

Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity and stability.

Mécanisme D'action

The mechanism by which 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a catalyst or reactant in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction or application.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and electronic differences between the target compound and analogous pyridine-boronic esters:

Research Findings and Case Studies

Suzuki Coupling Efficiency

- In a synthesis of CDK2 inhibitors (), pyrimidine-boronic esters with methoxy groups achieved yields of 59–69% under standard conditions. Bulky groups (e.g., dimethoxymethyl) might require longer reaction times or alternative catalysts (e.g., Pd₂(dba)₃/xantphos) .

- A study on antimalarial compounds () demonstrated that electron-deficient boronic esters (e.g., trifluoromethyl derivatives) required harsher conditions (110°C, 13 hours) compared to electron-rich analogs .

Activité Biologique

2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester (CAS: 2377608-86-9) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their derivatives are known for their role in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and diabetes. This article reviews the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications.

- Molecular Formula : C14H21BClNO4

- Molar Mass : 313.58 g/mol

- Density : 1.15 g/cm³ (predicted)

- Boiling Point : 386.2 °C (predicted)

- pKa : 0.05 (predicted)

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction can inhibit enzymes such as serine proteases and glycosidases, which are involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially impacting cellular signaling and proliferation.

- Anticancer Activity : Research indicates that boronic acid derivatives may possess anticancer properties by disrupting tumor cell metabolism and inducing apoptosis.

Biological Activity Studies

Several studies have explored the biological activity of this compound and related boronic acids:

- Antimicrobial Activity :

- Anticancer Properties :

- Diabetes Management :

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of experiments were conducted using cancer cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

A group of researchers assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of boronic esters. A two-step approach is common:

- Step 1 : Introduce the boronic ester group to the pyridine scaffold using bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalyst, base, inert atmosphere).

- Step 2 : Functionalize the pyridine ring with chloro and dimethoxymethyl groups via nucleophilic substitution or directed ortho-metalation strategies . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents.

Q. How does the dimethoxymethyl substituent influence the compound’s reactivity in cross-coupling reactions?

The dimethoxymethyl group acts as an electron-donating substituent, stabilizing the pyridine ring and enhancing its coordination with transition metals (e.g., Pd or Ni catalysts). This increases the electrophilicity of the boronic ester, improving coupling efficiency in Suzuki-Miyaura reactions. However, steric hindrance from the substituent may reduce reaction rates with bulky aryl halides .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR for dimethoxymethyl protons, B NMR for boronic ester integrity).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the dimethoxymethyl group .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) affect the stability of this boronic ester in aqueous media?

The pinacol ester moiety stabilizes the boron center against hydrolysis, but prolonged exposure to aqueous bases (e.g., KCO) or acidic conditions can lead to protodeboronation. Kinetic studies on similar boronic esters (e.g., 4-nitrophenyl derivatives) show that hydrolysis rates increase at extremes of pH (e.g., >pH 9 or <pH 5). Use aprotic solvents (THF, DMF) and mild bases (CsF, NaHCO) to minimize degradation .

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura reactions involving this compound?

Discrepancies often arise from competing side reactions:

- Homocoupling : Catalyzed by residual oxygen or excess base. Mitigate via degassing and controlled stoichiometry.

- Protodeboronation : Accelerated by protic solvents or elevated temperatures.

- Steric Effects : Bulky coupling partners (e.g., ortho-substituted aryl halides) reduce accessibility to the boron center. Optimize using bulkier ligands (e.g., SPhos instead of PPh) .

Q. Can photoinduced methods replace traditional metal-catalyzed approaches for functionalizing this compound?

Emerging strategies, such as photoinduced decarboxylative borylation, enable metal-free functionalization. For example, visible-light irradiation with diboron reagents (e.g., Bcat) generates boryl radicals, which can couple with carboxylic acid derivatives. While promising, this method requires rigorous optimization of light intensity and radical initiators to avoid side reactions .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in reported catalytic efficiencies for this compound?

- Control Experiments : Test the same reaction conditions with standardized catalysts (e.g., Pd(OAc)/SPhos vs. PdCl(dppf)).

- Substrate Purity : Trace moisture or residual ligands in the boronic ester can alter catalytic activity. Dry solvents and reagents rigorously.

- Kinetic Profiling : Monitor reaction progress via in situ techniques (e.g., UV-vis spectroscopy) to identify rate-limiting steps .

Q. Why do computational models sometimes fail to predict the regioselectivity of this compound in electrophilic substitutions?

- Neglect of Solvent Effects : DFT calculations often assume gas-phase conditions, overlooking solvation energies that influence transition states.

- Dynamic Effects : Steric crowding from the dimethoxymethyl group may shift reaction pathways unpredictably. Hybrid QM/MM models improve accuracy .

Methodological Recommendations

Q. What strategies enhance the solubility of this compound in polar reaction media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.